molecular formula C18H24N2O2 B4735583 2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol

2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol

Cat. No. B4735583
M. Wt: 300.4 g/mol
InChI Key: BAVAMAALSDWTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action is still being explored.

Mechanism of Action

The mechanism of action of 2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol is still being explored. It is believed to exert its therapeutic effects through the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and other neurotransmitters. This inhibition leads to an increase in the levels of these neurotransmitters, which is important for the treatment of Parkinson's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which is important for the prevention of oxidative stress and inflammation. It has also been shown to have anti-inflammatory activity, which is important for the treatment of various inflammatory disorders. It has been shown to have anti-tumor activity, which is important for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and has a long shelf life. However, it also has some limitations. It is a relatively new compound, and its mechanism of action is still being explored. It is also a complex compound, and its synthesis can be challenging.

Future Directions

There are several future directions for the study of 2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol. One direction is the exploration of its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is the exploration of its potential use in the treatment of various types of cancer. Additionally, the mechanism of action of 2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol needs to be further explored to fully understand its therapeutic properties.

Scientific Research Applications

2-methyl-6-propoxy-3-(1-pyrrolidinylmethyl)-4-quinolinol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-methyl-6-propoxy-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-10-22-14-6-7-17-15(11-14)18(21)16(13(2)19-17)12-20-8-4-5-9-20/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVAMAALSDWTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-propoxy-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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